Edoxaban-d6

Vue d'ensemble

Description

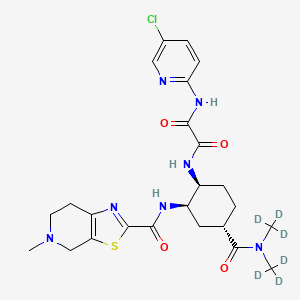

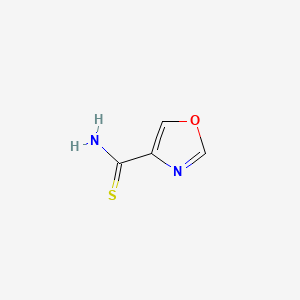

Edoxaban-d6 is a derivative of edoxaban , which is an oral anticoagulant. It belongs to the class of direct oral factor Xa inhibitors . Edoxaban-d6 is used for the prevention and treatment of venous thromboembolism (VTE) , including deep vein thrombosis (DVT) and pulmonary embolism (PE). It is also indicated for the prevention of ischemic stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF) .

Applications De Recherche Scientifique

Edoxaban compared to warfarin has shown effectiveness in preventing thromboembolism in patients with atrial fibrillation. It provides a convenient alternative with fewer food and drug interactions and less need for frequent monitoring (Ruff et al., 2010).

In patients undergoing total knee arthroplasty, Edoxaban demonstrated significant reductions in venous thromboembolism (VTE) with a bleeding incidence similar to placebo, indicating its efficacy in post-operative thromboprophylaxis (Fuji et al., 2010).

Edoxaban's interactions with other drugs have been extensively reviewed, highlighting the need for careful evaluation when prescribing non-vitamin K antagonist oral anticoagulants (NOACs) due to potential drug-drug interactions (Corsini et al., 2020).

Another study compared Edoxaban and warfarin in patients with atrial fibrillation, finding that Edoxaban was noninferior in preventing stroke or systemic embolism and had lower rates of major bleeding and death from cardiovascular causes (Giugliano et al., 2013).

Laboratory measurement of the anticoagulant activity of Edoxaban has been studied, providing insights into the interpretation of coagulation tests in Edoxaban-treated patients (Cuker & Husseinzadeh, 2015).

Edoxaban's pharmacokinetic properties and phase III clinical development focusing on stroke and venous thromboembolism prevention have been discussed in detail (Ahrens & Bode, 2012).

A study on the modeling and simulation of Edoxaban exposure and response relationships in patients with atrial fibrillation supported dose selection for phase III trials (Salazar et al., 2012).

The efficacy and safety of different doses of Edoxaban in preventing venous thromboembolism in patients undergoing elective total hip replacement were evaluated, demonstrating its effectiveness in this context (Raskob et al., 2010).

Edoxaban's absolute bioavailability and the effects of the P‐glycoprotein inhibitor quinidine on its pharmacokinetics have been assessed (Matsushima et al., 2013).

A study evaluated the ability of a 3-factor prothrombin complex concentrate (3F-PCC) to reverse the anticoagulatory effects of Edoxaban, providing insights into potential reversal strategies for bleeding events or urgent surgeries (Brown et al., 2015).

Propriétés

IUPAC Name |

N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-KUPMTGFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edoxaban-d6 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)

![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)

![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)